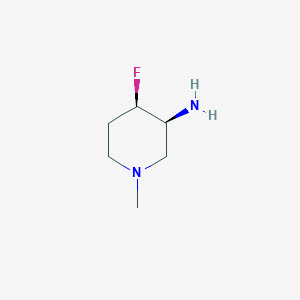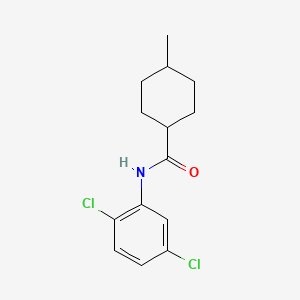
(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 1st position of the piperidine ring. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the enantioselective reduction of a suitable precursor, followed by fluorination and methylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups or to reduce the compound to simpler derivatives.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological targets.
Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and intermediates. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral centers play a crucial role in determining the binding affinity and selectivity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and other biochemical processes.
Comparison with Similar Compounds
- (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
- (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Comparison: Compared to similar compounds, (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine is unique due to its specific stereochemistry and the presence of a fluorine atom at the 4th position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S,4R)-4-fluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
HLQIJIWWHUNNMY-RITPCOANSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)N)F |
Canonical SMILES |
CN1CCC(C(C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451429.png)
![2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12451432.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide](/img/structure/B12451434.png)
![(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol](/img/structure/B12451445.png)
![2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B12451453.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12451466.png)

![5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12451472.png)
![N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide](/img/structure/B12451480.png)
![[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12451484.png)
![4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12451490.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12451500.png)

